molecular formula C8H5NO3S B2654200 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 58963-45-4

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B2654200
CAS No.: 58963-45-4
M. Wt: 195.19
InChI Key: NLRMHPOROOBMCP-UHFFFAOYSA-N
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Description

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 58963-45-4 . It has a molecular weight of 195.2 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature . This forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5NO3S/c10-3-5-1-4-2-6 (8 (11)12)9-7 (4)13-5/h1-3,9H, (H,11,12) .


Chemical Reactions Analysis

Cyclocondensation with thioglycolic acid upon refluxing in K2CO3–DMF system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with LiOH provided thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .


Physical and Chemical Properties Analysis

The melting point of this compound is between 360-365 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, Grozav et al. (2019) described the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids by reacting 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid, showcasing the versatility of these compounds in creating structurally diverse molecules (Grozav et al., 2019). Additionally, Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives, highlighting their potential as building blocks for further chemical transformations (Torosyan et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been explored for their biological activities. For instance, Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines and their alkyl esters, which exhibited antianaphylactic activity, suggesting potential therapeutic applications (Wagner et al., 1993). This demonstrates the utility of this compound derivatives in drug discovery and development.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMHPOROOBMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58963-45-4
Record name 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
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